molecular formula C9H5BrFNO B3189914 4-(2-Bromoacetyl)-2-fluorobenzonitrile CAS No. 366790-50-3

4-(2-Bromoacetyl)-2-fluorobenzonitrile

Cat. No. B3189914
M. Wt: 242.04 g/mol
InChI Key: NTNWXIJWVFBDOF-UHFFFAOYSA-N
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Description

4-(2-Bromoacetyl)-2-fluorobenzonitrile is a chemical compound that can be purchased from various chemical suppliers . It is used as a reference material for accurate and reliable data analysis .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Phenylboronic Acids : Liu Zao (2005) reported the synthesis of 4-(2-Bromoacetyl)-3-fluorophenylboronic acid from 4-bromo-2-fluorobenzonitrile, demonstrating the compound's utility in creating phenylboronic acids【Liu Zao, 2005】.
  • Halodeboronation of Aryl Boronic Acids : A study by Ronald H. Szumigala et al. (2004) explored the scalable synthesis of 2-bromo-3-fluorobenzonitrile, further indicating the compound's relevance in the halodeboronation of aryl boronic acids【Ronald H. Szumigala et al., 2004】.

Analytical Applications

  • Fluorogenic Labelling in Pharmaceuticals : Research by R. Gatti et al. (1996) used 2-Bromoacetyl-6-methoxynaphthalene (Br-AMN), a related compound, for the fluorogenic labelling of certain acids in pharmaceutical formulations, highlighting its application in high-performance liquid chromatography【R. Gatti et al., 1996】.

Safety And Hazards

4-(2-Bromoacetyl)-2-fluorobenzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

4-(2-bromoacetyl)-2-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-4-9(13)6-1-2-7(5-12)8(11)3-6/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNWXIJWVFBDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromoacetyl)-2-fluorobenzonitrile

CAS RN

366790-50-3
Record name 4-(2-bromoacetyl)-2-fluorobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JJ Hangeland, TJ Friends, KA Rossi… - Journal of Medicinal …, 2014 - ACS Publications
Novel inhibitors of FXIa containing an (S)-2-phenyl-1-(4-phenyl-1H-imidazol-2-yl)ethanamine core have been optimized to provide compound 16b, a potent, reversible inhibitor of FXIa (…
Number of citations: 35 pubs.acs.org

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